molecular formula C26H30O14 B15342133 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one

3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one

Cat. No.: B15342133
M. Wt: 566.5 g/mol
InChI Key: BDRRLCBWJFOSEC-MCETYVDQSA-N
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Description

3,5-Dimethoxy-1-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9H-xanthen-9-one (CAS: 119737-00-7) is a xanthone glycoside isolated from the rhizomes of Swertia speciosa, a medicinal plant native to the Himalayan region . Its molecular formula is C₂₆H₃₀O₁₄ (molecular weight: 566.51 g/mol), featuring a xanthone core substituted with two methoxy groups (positions 3 and 5) and a disaccharide moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) at position 1 . The compound is characterized by HPLC-DAD/ELSD, mass spectrometry, and NMR, with purity ≥98% . It exhibits moderate antioxidant activity, as demonstrated by DPPH radical scavenging assays .

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C26H30O14/c1-34-10-6-14-17(18(28)11-4-3-5-13(35-2)24(11)38-14)15(7-10)39-26-23(33)21(31)20(30)16(40-26)9-37-25-22(32)19(29)12(27)8-36-25/h3-7,12,16,19-23,25-27,29-33H,8-9H2,1-2H3/t12-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1

InChI Key

BDRRLCBWJFOSEC-MCETYVDQSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one typically involves multiple steps, starting with the base xanthone structure. The key steps include glycosylation reactions to attach the xylopyranosyl and glucopyranosyl groups to the xanthone core. These reactions require specific reagents and controlled conditions to ensure the correct attachment and orientation of the sugar moieties.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, including temperature, pH, and the use of catalysts to achieve high yields and purity. The process also involves purification steps to remove any impurities and by-products generated during the synthesis.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The disaccharide moiety (primeverose: β-D-xylopyranosyl-(1→6)-β-D-glucopyranose) attached to the xanthone core undergoes hydrolysis under acidic or enzymatic conditions:

Reaction Type Conditions Products Source
Acid-catalyzed hydrolysisDilute H₂SO₄ (0.1–1 M), reflux, 2–6 hrsAglycone (3,5-dimethoxy-9H-xanthen-9-one) + primeverose (xylose + glucose)
Enzymatic hydrolysisβ-glucosidase/xylanase, pH 5–7, 37°CAglycone + xylose + glucose
  • Mechanistic Insight : The glycosidic bond’s stability depends on the anomeric configuration (β-linkage) and steric hindrance from the xylopyranosyl unit. Acid hydrolysis proceeds via protonation of the glycosidic oxygen, followed by cleavage. Enzymatic hydrolysis involves active-site residues facilitating nucleophilic attack on the glycosidic bond .

Demethylation of Methoxy Groups

The 3- and 5-methoxy groups on the xanthone core may undergo demethylation under harsh conditions:

Reagent Conditions Products Source
BBr₃CH₂Cl₂, −78°C, 4–12 hrs3,5-Dihydroxy-1-[(primeverosyl)oxy]-9H-xanthen-9-one
HI (aq)Reflux, 6–8 hrsPartial demethylation at activated positions
  • Selectivity : Demethylation typically targets electron-rich positions. Steric effects from the bulky disaccharide may hinder reactivity at C-1 .

Electrophilic Aromatic Substitution

The xanthone’s electron-rich aromatic rings may undergo halogenation or nitration:

Reaction Reagent Conditions Position Source
ChlorinationSOCl₂ or Cl₂RT, 24–48 hrsC-2 or C-4
NitrationHNO₃/H₂SO₄0–5°C, 1–2 hrsC-7 or C-8
  • Directing Effects : Methoxy groups activate the ring at ortho/para positions. Steric hindrance from the disaccharide may favor substitution at less hindered sites (e.g., C-4 over C-2) .

Oxidation Reactions

The xanthone core is resistant to mild oxidation, but strong oxidants target the sugar moiety:

Reagent Conditions Products Source
KMnO₄H₂O, reflux, 2–4 hrsXanthone-1-carboxylic acid + oxidized sugars
NaIO₄RT, 12–24 hrsCleavage of vicinal diols in sugars
  • Sugar Degradation : NaIO₄ oxidizes vicinal diols in the glucopyranosyl unit, breaking the C6–O–xylose bond .

Structural Modifications of the Disaccharide

The primeverose unit can undergo derivatization (e.g., acetylation, sulfation):

Reaction Reagent Conditions Products Source
AcetylationAc₂O, pyridineRT, 12–24 hrsPeracetylated disaccharide
SulfationSO₃·pyridine complexDMF, 50°C, 6–8 hrsSulfated disaccharide (e.g., at C-2/C-3 of glucose)

Photochemical Reactivity

Xanthones exhibit fluorescence and may participate in photochemical reactions:

Process Conditions Outcome Source
PhotooxidationUV light (365 nm), O₂Singlet oxygen generation
Fluorescenceλₑₓ = 300–400 nmEmission at 450–550 nm (solvent-dependent)

Key Challenges and Research Gaps

  • Steric Hindrance : The bulky disaccharide moiety limits reactivity at C-1 and adjacent positions .

  • Solubility : Polar solvents (e.g., DMSO, H₂O) are required due to the compound’s hydrophilicity .

  • Stereochemical Complexity : Modifications to the sugar unit risk altering bioactivity .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is used as a fluorescent probe. Its fluorescence properties allow for the visualization and tracking of biological molecules and processes.

Medicine: The compound has potential medicinal applications due to its biological activity. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of inflammatory pathways, while its anticancer properties are linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound 74 (6-Hydroxy-3,5-dimethoxy analog)
  • Structure : Shares the same xanthone core and disaccharide substitution but includes an additional hydroxyl group at position 6 .
Compound 6 (1,5,8-Trihydroxy-3-methoxy-xanthen-9-one)
  • Structure : Lacks a glycoside moiety but has three hydroxyl groups (positions 1, 5, 8) and one methoxy group (position 3) .
  • Bioactivity : Displays potent antioxidant activity , outperforming the target compound in assays. The abundance of hydroxyl groups likely contributes to superior radical scavenging .

Bioactivity Trends

Compound Substituents Glycosylation Antioxidant Activity
Target Compound 3,5-Dimethoxy, disaccharide Yes Moderate
Compound 74 3,5-Dimethoxy-6-hydroxy, disaccharide Yes Moderate
Compound 6 1,5,8-Trihydroxy-3-methoxy No Potent
  • Key Insight: Hydroxyl groups enhance antioxidant capacity, while methoxy groups and glycosylation may reduce it.

Biological Activity

3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is a complex xanthone derivative that has garnered attention for its potential biological activities. This compound features a unique glycosylation pattern that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H24O10C_{21}H_{24}O_{10}

This structure includes two methoxy groups and two sugar moieties, which may enhance its solubility and bioavailability.

Antioxidant Activity

Recent studies have shown that xanthone derivatives possess significant antioxidant properties. The antioxidant capacity of this compound can be evaluated using methods such as the Oxygen Radical Absorbance Capacity (ORAC) assay. Research indicates that the presence of sugar moieties may enhance the radical-scavenging ability of the xanthone structure, thus providing protective effects against oxidative stress.

CompoundORAC Value (µM Trolox Equivalent)
This compoundTBD
Other XanthonesTBD

Anticancer Activity

The anticancer potential of xanthone derivatives has been extensively studied. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases. The compound has been evaluated for its anti-inflammatory effects through inhibition of pro-inflammatory cytokines. In animal models, it demonstrated a reduction in markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory conditions.

The biological activity of this compound is hypothesized to involve:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Apoptotic Pathways : Inducing programmed cell death in cancer cells via mitochondrial pathways.
  • Cytokine Modulation : Inhibiting the production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structure of 3,5-Dimethoxy-1-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9H-xanthen-9-one?

  • Methodology : Use HPLC-DAD or HPLC-ELSD for purity assessment (≥98% by area normalization) . Structural confirmation requires tandem techniques:

  • Mass spectrometry (MS) for molecular weight verification (C₂₆H₃₀O₁₄, MW 566.51) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to resolve the glycosidic linkage (β-D-xylopyranosyl attached to the 6-O position of β-D-glucopyranosyl) and methoxy/xanthone core .
    • Validation : Cross-reference with authenticated reference standards (e.g., CAS 119737-00-7) .

Q. How can the sugar moiety in this compound be quantified?

  • Methodology : Employ the phenol-sulfuric acid colorimetric assay :

  • Hydrolyze the glycosidic bond (e.g., acid hydrolysis) to release free sugars.
  • React with phenol and concentrated H₂SO₄ to generate an orange-yellow chromophore.
  • Measure absorbance at 490 nm and compare to a D-xylose/D-glucose standard curve .
    • Note : Combine with paper chromatography to distinguish between monosaccharides .

Q. What are the reported bioactivities of this compound, and how are they assayed?

  • Bioactivity : Moderate DPPH radical scavenging activity (IC₅₀ ~50–100 µM), as observed in isolated xanthone glucosides from Swertia speciosa .
  • Assay Protocol :

  • Prepare DPPH solution (0.1 mM in methanol).
  • Incubate with test compound (10–100 µM) for 30 min in the dark.
  • Measure absorbance at 517 nm; calculate radical scavenging % relative to ascorbic acid controls .

Advanced Research Questions

Q. How can structural discrepancies in literature (e.g., hydroxyl vs. methoxy substitution patterns) be resolved?

  • Case Study : reports a 6-hydroxy variant, while describes a 3,5-dimethoxy-xanthone core.
  • Resolution Strategy :

  • Perform HR-MS/MS to confirm molecular formula and fragmentation patterns.
  • Use ROESY NMR to establish spatial proximity of substituents (e.g., methoxy groups at C3/C5 vs. hydroxyl at C6) .
  • Compare chromatographic retention times with synthetic analogs .

Q. What challenges arise in synthesizing the disaccharide (xylosyl-glucopyranosyl) moiety, and how can regioselectivity be optimized?

  • Synthesis Challenges : Glycosylation efficiency and anomeric configuration control.
  • Optimization Methods :

  • Use Schmidt’s trichloroacetimidate method for β-selective glycosylation .
  • Protect free hydroxyls with acetyl or benzyl groups to direct regioselectivity.
  • Monitor reaction progress via TLC (silica gel, 10% H₂SO₄ visualization) .

Q. How should experimental designs account for batch-to-batch variability in bioactivity assays?

  • Design Framework :

  • Implement randomized block designs (split-split plots for multi-factor studies) to control environmental variability .
  • Include internal controls (e.g., stable antioxidants like Trolox) in each assay plate.
  • Use ANOVA with post-hoc Tukey tests to analyze significance across replicates .

Q. What strategies ensure compound stability during long-term storage?

  • Stability Protocol :

  • Store lyophilized powder at 4°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-ELSD analysis to track degradation .

Data Contradiction & Validation

Q. How to address conflicting reports on antioxidant potency across studies?

  • Root Cause Analysis :

  • Variability in assay conditions (e.g., DPPH concentration, solvent polarity).
  • Differences in compound purity or glycosidic bond integrity.
    • Validation Steps :
  • Standardize assay protocols (e.g., ISO 11357 for antioxidant testing).
  • Cross-validate using alternative assays (e.g., ABTS⁺ or ORAC) .

Q. What computational tools predict the compound’s environmental fate or pharmacokinetics?

  • Tools :

  • EPI Suite for estimating biodegradation half-life and bioaccumulation potential.
  • SwissADME to predict logP (calculated ~1.2), solubility, and CYP450 interactions .

Methodological Tables

Parameter Analytical Method Key Observations Reference
Purity (HPLC)HPLC-DAD (C18, MeOH:H₂O gradient)≥98% purity, retention time 12.3 min
Sugar QuantificationPhenol-H₂SO₄ assayLinear range: 10–100 µg/mL (R² = 0.998)
DPPH ScavengingUV-Vis (517 nm)IC₅₀ = 78 µM (±5% RSD)

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